prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound "prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate" belongs to the tetrahydropyrimidine carboxylate family, characterized by a pyrimidine ring fused with a pyrazole moiety. These derivatives are of significant interest due to their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The core structure features a 1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a pyrazole group bearing 4-chlorophenyl and phenyl substituents.
Synthesis of such compounds typically involves multi-component reactions, such as the Biginelli reaction, to assemble the pyrimidine core, followed by functionalization of the pyrazole ring via Vilsmeier or condensation reactions . Structural elucidation relies on spectroscopic methods (IR, NMR, MS) and, in some cases, X-ray crystallography .
Properties
IUPAC Name |
prop-2-enyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-3-13-32-23(30)20-15(2)26-24(31)27-22(20)19-14-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h3-12,14,22H,1,13H2,2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBELGKOAHJITEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine hydrate with an appropriate β-diketone or β-ketoester in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a chlorophenyl halide.
Formation of the tetrahydropyrimidine ring: This is typically done through a Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.
Esterification: The final step involves the esterification of the carboxylic acid group with prop-2-en-1-ol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
The compound prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in medicinal chemistry, and provides insights into its synthesis, biological activities, and case studies.
Anticancer Activity
One of the most significant applications of this compound is in the field of cancer research. Studies have indicated that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrazole and chlorophenyl groups may enhance the selectivity and potency against tumor cells.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of tetrahydropyrimidine derivatives for their anticancer properties. The results demonstrated that compounds with similar structures to prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo exhibited significant growth inhibition in breast cancer cell lines (MCF-7) .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research has suggested that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
Case Study:
In an experimental model of inflammation, a related compound demonstrated a reduction in edema and inflammatory markers when administered to induced rats, indicating potential therapeutic effects for conditions such as arthritis .
Antimicrobial Activity
The antimicrobial properties of tetrahydropyrimidine derivatives are well-documented. The presence of halogenated phenyl groups can enhance the activity against various bacterial strains.
Case Study:
A recent investigation into the antimicrobial efficacy of similar compounds revealed that they exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for developing new antibiotics .
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and synthesis pathways. Key differences include:
Substituent Variations
4-Fluorophenyl (): Lower logP due to fluorine’s electronegativity, possibly altering binding affinity . 3,4-Dichlorophenyl (): Increased steric bulk and lipophilicity, which may reduce solubility but enhance target interaction . 5-Chloro-3-methyl (): Methyl groups increase steric hindrance, while chlorine maintains electronegativity, affecting conformational stability .
Ester Groups :
- Prop-2-en-1-yl (allyl ester, ): Introduces unsaturated bonds, increasing metabolic lability compared to ethyl esters .
- Ethyl (): Common in dihydropyrimidine derivatives, offering stability and predictable pharmacokinetics .
Core Modifications :
- Thioxo vs. Oxo (): Replacement of the 2-oxo group with thioxo (C=S) increases lipophilicity and alters hydrogen-bonding capacity .
Physicochemical Properties
*Estimated based on molecular formula. †Extrapolated from . ‡Estimated using analogous data.
Functional Implications
- Prop-2-enyl esters (allyl) may undergo metabolic oxidation more readily than ethyl esters, affecting drug half-life .
- Chlorine substituents improve resistance to enzymatic degradation compared to fluorine or methoxy groups .
- Thioxo derivatives () exhibit stronger noncovalent interactions (e.g., van der Waals forces), as analyzed by tools like Multiwfn () .
Biological Activity
Prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the synthesis, pharmacological properties, and biological activities of this compound based on a review of diverse scientific literature.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including Claisen condensation and Knoevenagel reactions. The structural characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the synthesis process may yield derivatives with significant biological implications, as indicated by various studies on related compounds.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties . A study demonstrated that derivatives containing pyrazole rings showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . Certain derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group is thought to enhance the lipophilicity of the compound, facilitating better membrane penetration and thus increasing its antimicrobial efficacy .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity exhibited by this compound. Research suggests that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is particularly relevant in the context of chronic inflammatory diseases where these pathways are dysregulated .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity in various cell lines with IC50 values in low micromolar ranges. |
| Study 2 | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Reported anti-inflammatory effects through inhibition of COX enzymes in vitro. |
Q & A
Q. Optimization Tips :
- Use refluxing ethanol or toluene with catalytic p-toluenesulfonic acid (PTSA) for improved cyclization yields .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Basic: What analytical techniques are critical for structural characterization of this compound?
Answer:
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding between pyrimidinone carbonyl and pyrazole groups) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the tetrahydropyrimidine and pyrazole moieties .
- IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Antimicrobial Activity : Agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Fluorescence-based assays targeting dihydrofolate reductase (DHFR) or cyclooxygenase-2 (COX-2) due to structural similarity to known inhibitors .
Advanced: How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be systematically resolved?
Answer:
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature, cell passage number) to control variability .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Pharmacokinetic Profiling : Assess solubility, plasma protein binding, and metabolic stability (e.g., microsomal assays) to differentiate intrinsic activity from bioavailability effects .
Advanced: What crystallographic insights support structure-activity relationships (SAR) for this compound?
Answer:
- Hydrogen Bonding : X-ray data reveals intramolecular C=O···H-N interactions stabilizing the tetrahydropyrimidine ring, which may enhance binding to target enzymes .
- Torsional Angles : Pyrazole-phenyl dihedral angles (e.g., 15–25°) influence steric hindrance and intermolecular π-π stacking in protein binding pockets .
- Electron Density Maps : Highlight regions for functional group optimization (e.g., methyl groups at C6 improve hydrophobic interactions) .
Advanced: How do substituent modifications (e.g., pyrazole vs. isoxazole) affect biological activity?
Answer:
- Pyrazole vs. Isoxazole : Pyrazole derivatives show higher antibacterial activity due to enhanced hydrogen bonding with bacterial DHFR . Isoxazole analogs may improve metabolic stability .
- Chlorophenyl Position : Para-substitution (4-chloro) on the phenyl ring increases COX-2 inhibition compared to ortho/meta positions, as shown in docking studies .
- Methyl Group at C6 : Enhances lipophilicity, improving blood-brain barrier penetration in neuroinflammation models .
Advanced: What strategies mitigate stability issues during synthesis or storage?
Answer:
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the allyloxy group .
- Hydrolysis : Avoid aqueous buffers at high pH; lyophilize for long-term storage .
- Thermal Degradation : Use low-boiling solvents (e.g., dichloromethane) for reflux to minimize thermal decomposition .
Advanced: What computational methods validate mechanistic hypotheses for this compound’s activity?
Answer:
- Molecular Dynamics (MD) : Simulate binding to DHFR or COX-2 over 100 ns trajectories to identify key residues (e.g., Arg70 in DHFR) .
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict reactivity (e.g., electrophilic regions for covalent inhibition) .
- QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
